H-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh

Smooth muscle pharmacology VIP receptor signalling Fallopian tube physiology

H-Ser-Ser-Glu-Gly-Glu-Ser-Pro-Asp-Phe-Pro-Glu-Glu-Leu-Glu-Lys-OH (single-letter code SSEGESPDFPEELEK) is a synthetic 15-amino-acid peptide corresponding to residues 156–170 of the human prepro-vasoactive intestinal peptide (preproVIP) precursor protein. Also designated Prepro VIP/PHM (156-170), this C-terminal flanking peptide is one of five functional domains liberated during post-translational processing of the 170-residue VIP precursor, alongside preproVIP 22-79, peptide histidine methionine (PHM), preproVIP 111-122, and mature VIP (125–152).

Molecular Formula C71H106N16O31
Molecular Weight 1679.7 g/mol
Cat. No. B12326769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh
Molecular FormulaC71H106N16O31
Molecular Weight1679.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N
InChIInChI=1S/C71H106N16O31/c1-35(2)28-44(64(110)78-40(17-22-54(96)97)62(108)80-43(71(117)118)12-6-7-25-72)81-63(109)41(18-23-55(98)99)77-61(107)42(19-24-56(100)101)79-67(113)49-13-8-26-86(49)69(115)46(29-36-10-4-3-5-11-36)83-65(111)45(30-57(102)103)82-68(114)50-14-9-27-87(50)70(116)48(34-90)85-60(106)39(16-21-53(94)95)75-51(91)31-74-59(105)38(15-20-52(92)93)76-66(112)47(33-89)84-58(104)37(73)32-88/h3-5,10-11,35,37-50,88-90H,6-9,12-34,72-73H2,1-2H3,(H,74,105)(H,75,91)(H,76,112)(H,77,107)(H,78,110)(H,79,113)(H,80,108)(H,81,109)(H,82,114)(H,83,111)(H,84,104)(H,85,106)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,102,103)(H,117,118)
InChIKeyZFZRKFVGBLBUMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prepro VIP (156-170) Human Peptide (CAS 107902-86-3) – Compound Identity and Research-Grade Procurement Baseline


H-Ser-Ser-Glu-Gly-Glu-Ser-Pro-Asp-Phe-Pro-Glu-Glu-Leu-Glu-Lys-OH (single-letter code SSEGESPDFPEELEK) is a synthetic 15-amino-acid peptide corresponding to residues 156–170 of the human prepro-vasoactive intestinal peptide (preproVIP) precursor protein [1]. Also designated Prepro VIP/PHM (156-170), this C-terminal flanking peptide is one of five functional domains liberated during post-translational processing of the 170-residue VIP precursor, alongside preproVIP 22-79, peptide histidine methionine (PHM), preproVIP 111-122, and mature VIP (125–152) [2]. The peptide has a molecular formula of C71H106N16O31, a monoisotopic molecular weight of 1679.71 Da, a GRAVY index of −1.62 indicating high hydrophilicity, and is typically supplied as a lyophilised TFA salt with HPLC purity ≥95% [1]. It is manufactured exclusively by solid-phase peptide synthesis and is intended for non-clinical research use only.

Why Mature VIP, PHM, or Other PreproVIP Fragments Cannot Substitute for Prepro VIP (156-170) in Targeted Research Applications


Although preproVIP 156-170 is co-synthesised with mature VIP and three other precursor fragments from a common prohormone, the five peptides display markedly divergent biological activities, post-translational processing fates, and tissue-expression profiles [1]. Critically, preproVIP 156-170 lacks the smooth-muscle-relaxant activity that defines mature VIP, does not bind detectably to VPAC1/VPAC2 receptors at physiologically relevant concentrations, and undergoes tumour-type-specific C-terminal lysine processing not observed with the other fragments [2][3]. Substituting this peptide with VIP, PHM, or preproVIP 111-122 in an immunohistochemical mapping study, a tumour-biomarker radioimmunoassay, or an estrogen-regulation experiment would therefore generate qualitatively different—and potentially misleading—results. The quantitative evidence below substantiates why scientific users must specify this exact fragment rather than a generic 'VIP-pathway peptide' when procuring reagents.

Quantitative Differentiation Evidence for Prepro VIP (156-170) Human Peptide Versus Closest Analogs


Absence of Smooth Muscle Inhibitory Activity Contrasts with VIP – Direct Head-to-Head Functional Comparison in Human Fallopian Tube

In a direct head-to-head in vitro organ-bath study using human fallopian tube smooth muscle strips, preproVIP 156-170, preproVIP 22-79, and preproVIP 111-122 were each tested alongside mature VIP (positive control). VIP produced a significant, concentration-dependent inhibition of spontaneous contractile activity over the range 10⁻¹⁰–10⁻⁶ M, with IC₅₀ values for VIP-mediated smooth muscle relaxation reported in the literature as 1 × 10⁻⁸ M (outer uterine myometrium) and 1 × 10⁻⁵ M (inner layer) [1][2]. By contrast, preproVIP 156-170 did not cause a significant inhibition of smooth muscle activity at any concentration tested [1]. This functional null response indicates that the C-terminal 156-170 fragment lacks the pharmacophore required for VPAC1/VPAC2 receptor activation, making it unsuitable as a VIP mimetic but valuable as a negative control or as a non-signalling probe for precursor-processing studies.

Smooth muscle pharmacology VIP receptor signalling Fallopian tube physiology

Tumour-Type-Specific C-Terminal Lysine Processing – Differential Post-Translational Modification in Pheochromocytoma Versus Normal Tissue

In a study quantifying all five preproVIP-derived peptides in tumour specimens and plasma from 13 patients with VIP-producing tumours (9 neurogenic tumours, 1 pheochromocytoma, 3 pancreatic carcinomas), the pheochromocytoma was the only tumour type that contained large amounts of preproVIP 156-170 in comparison with the other four precursor fragments [1]. Furthermore, unlike normal tissue—where the C-terminal lysine residue of preproVIP 156-170 is consistently retained during processing [2]—a fraction of the C-terminal VIP precursor peptide in tumour tissue had its C-terminal lysine residue removed [1]. This tumour-specific processing creates a structural variant (des-Lys-preproVIP 156-170) that is absent from normal tissue and is not observed for preproVIP 22-79, PHM, preproVIP 111-122, or VIP in the same tumour specimens [1].

Tumour biomarker Post-translational processing VIP-producing tumours

Estrogen-Inducible Expression in Anterior Pituitary Contrasts with Undetectable PHI/PHV – Direct Comparative Quantification in Rat Model

In a comparative study examining the expression of all prepro-VIP-derived peptides in the female rat anterior pituitary under estrogen treatment, radioimmunoassays using sequence-specific antisera demonstrated that prepro-VIP(156-170), prepro-VIP(22-79), prepro-VIP(111-122), and VIP were all expressed and markedly induced by estrogen [1]. In stark contrast, peptide histidine isoleucine (PHI) and its C-terminally extended form peptide histidine valine (PHV) were both undetectable in all treatment groups—ovariectomised controls, estrogen-treated ovariectomised animals, and sham-operated controls—despite the use of four different PHI antisera with distinct specificities [1]. Northern blotting confirmed that prepro-VIP mRNA was increased by estrogen, demonstrating that the absence of PHI/PHV was due to translational or post-translational events rather than transcriptional absence [1].

Estrogen regulation Neuroendocrinology VIP gene expression

Molecular Weight and Physicochemical Profile Differentiate PreproVIP 156-170 from Mature VIP for Synthesis and Assay Design

The molecular weight of preproVIP 156-170 (1679.71 Da, 15 amino acids) is approximately half that of mature VIP (3325.80 Da, 28 amino acids, C-terminal amide) [1][2]. This size difference has practical consequences: shorter peptides generally achieve higher stepwise coupling efficiencies during solid-phase synthesis, resulting in higher crude purity and lower per-milligram cost [1]. Additionally, preproVIP 156-170 has a GRAVY index of −1.62 (highly hydrophilic), an extinction coefficient of 0 M⁻¹cm⁻¹ at 280 nm (lacking Trp and Tyr; Phe absorbance at 257 nm is negligible at standard 280 nm detection), and is supplied as a TFA salt with HPLC purity ≥95% [1]. In contrast, VIP contains two Tyr residues and a C-terminal amide, requiring additional post-synthetic modification and enabling UV-based quantification at 280 nm that is not available for preproVIP 156-170 [2].

Peptide synthesis Physicochemical properties Assay development

Preferential Localisation in Prostate Parenchyma – Tissue Distribution Profiling Within the Human Male Urogenital Tract

In a comprehensive immunohistochemical mapping study of the human male urogenital tract using region-specific radioimmunoassays and antisera against all five preproVIP functional domains, VIP-related peptide-containing nerve fibres—including those immunoreactive for preproVIP 156-170—were most abundant in the prostate parenchyma and the seminal vesicle [1]. Double immunostaining confirmed co-localisation of preproVIP 156-170 with the other precursor-derived peptides in neuronal elements throughout the urogenital tract, in close relation to the epithelial lining and in both vascular and non-vascular smooth muscle [1]. However, the density of innervation was notably higher in prostatic tissue than in other urogenital structures examined, including the vas deferens, epididymis, and corpus cavernosum [1].

Tissue distribution Prostate biology Neuropeptide immunohistochemistry

Procurement-Guiding Application Scenarios for Prepro VIP (156-170) Human Peptide Based on Quantitative Differentiation Evidence


Negative Control for VIP-Receptor-Mediated Smooth Muscle Relaxation Assays

When studying VPAC1/VPAC2-mediated relaxation of vascular, uterine, or fallopian tube smooth muscle, preproVIP 156-170 serves as a structurally related but functionally inert negative control. As demonstrated in human fallopian tube organ-bath experiments, mature VIP produces significant, dose-dependent inhibition of contractile activity (IC₅₀ range 10 nM–10 µM), whereas preproVIP 156-170 elicits no significant effect at equivalent concentrations [1][2]. This enables researchers to attribute observed relaxant responses specifically to VIP-receptor agonism rather than to non-specific peptide effects, a critical control that cannot be provided by vehicle-only conditions or unrelated peptides.

Tumour-Type-Specific Biomarker Development for VIP-Producing Neoplasms

The observation that pheochromocytoma uniquely accumulates large amounts of preproVIP 156-170—and further processes it by C-terminal lysine removal not seen in normal tissue—positions this peptide as a candidate analyte for developing tumour-type-discriminating immunoassays [1]. Unlike VIP, which is elevated across multiple VIPoma types, preproVIP 156-170 measurement (particularly the des-Lys variant) may improve specificity for pheochromocytoma diagnosis when used in conjunction with assays for preproVIP 22-79 and preproVIP 111-122, whose plasma levels exceed those of VIP in tumour-bearing patients [1][2].

Estrogen-Regulation Studies of Neuropeptide Precursor Processing in the Pituitary

For neuroendocrinology experiments examining estrogen-dependent gene expression in the anterior pituitary, preproVIP 156-170 is a reliably detectable endpoint by radioimmunoassay or immunohistochemistry, in contrast to PHI and PHV, which are undetectable under identical conditions despite confirmed prepro-VIP mRNA induction [1]. Researchers comparing estrogen-treated versus ovariectomised animals can use this peptide as a quantitative readout of precursor processing efficiency, avoiding the confounding absence of signal that plagues PHI/PHV measurements in this tissue context.

Immunohistochemical Mapping and Antibody Validation in Prostate Tissue

The preferential localisation of preproVIP 156-170-immunoreactive nerve fibres in prostate parenchyma and seminal vesicle [1] makes this synthetic peptide an essential reagent for antibody-generation campaigns and peptide-blocking controls in prostate immunohistochemistry. By pre-incubating anti-preproVIP 156-170 antisera with the cognate synthetic peptide, researchers can confirm staining specificity and distinguish genuine immunoreactivity from non-specific background in archival or fresh-frozen prostate tissue sections, a validation step that is impossible without access to the pure peptide antigen [1].

Quote Request

Request a Quote for H-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.